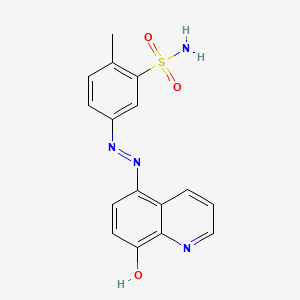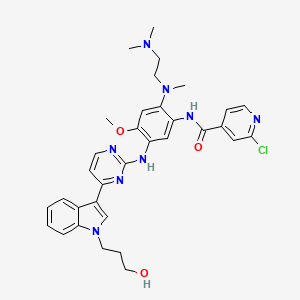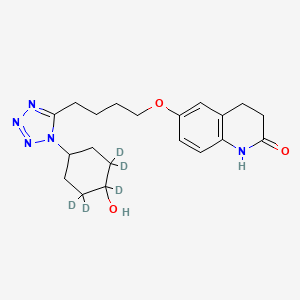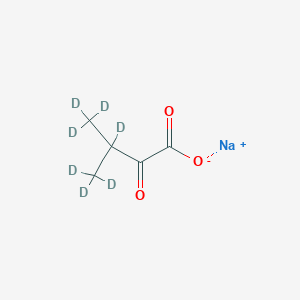
Glyoxalase I inhibitor 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyoxalase I inhibitor 5 is a compound that targets the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which is essential for cellular detoxification processes. Glyoxalase I inhibitors are being explored for their potential therapeutic applications, particularly in cancer treatment, due to their ability to induce cytotoxic stress in tumor cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 5 typically involves the use of advanced organic synthesis techniques. One common approach is the use of ligand-based pharmacophore modeling and molecular docking to identify potential inhibitors, followed by chemical synthesis and biological evaluation . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of glyoxalase I inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale .
化学反应分析
Types of Reactions: Glyoxalase I inhibitor 5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
科学研究应用
Glyoxalase I inhibitor 5 has several scientific research applications, including:
Chemistry: Used as a tool to study the glyoxalase system and its role in cellular detoxification.
Biology: Investigated for its effects on cellular metabolism and stress responses.
Industry: Potential applications in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of glyoxalase I inhibitor 5 involves the inhibition of the glyoxalase I enzyme, leading to the accumulation of methylglyoxal and other cytotoxic metabolites. This induces cellular stress and apoptosis, particularly in tumor cells. The molecular targets include the active site of glyoxalase I, where the inhibitor binds and prevents the enzyme from catalyzing the detoxification of methylglyoxal .
相似化合物的比较
S-p-bromobenzylglutathione cyclopentyl diester: Another glyoxalase I inhibitor with antitumor activity.
18-β-glycyrrhetinic acid: A non-glutathione analog glyoxalase I inhibitor.
Curcumin: Known to inhibit glyoxalase I through coordination with zinc ions.
Uniqueness: Glyoxalase I inhibitor 5 is unique due to its specific binding affinity and inhibitory potency against glyoxalase I. It has shown promising results in preclinical studies, particularly in inducing cytotoxic stress in multidrug-resistant tumor cells .
属性
分子式 |
C16H14N4O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
5-[(8-hydroxyquinolin-5-yl)diazenyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N4O3S/c1-10-4-5-11(9-15(10)24(17,22)23)19-20-13-6-7-14(21)16-12(13)3-2-8-18-16/h2-9,21H,1H3,(H2,17,22,23) |
InChI 键 |
HZHXXZUPMORJKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)



![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)



